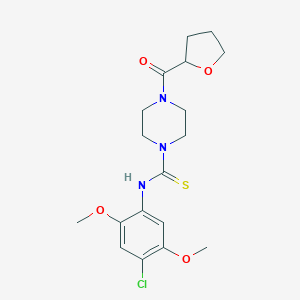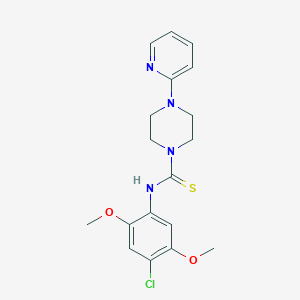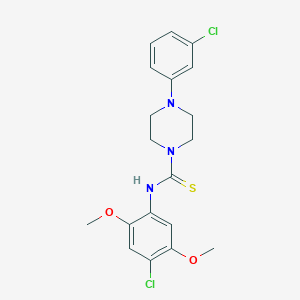![molecular formula C17H15ClN2S B216534 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline](/img/structure/B216534.png)
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline, also known as TCS 2312, is a synthetic compound that belongs to the quinazoline family. It has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, cancer cell proliferation, and insulin resistance. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body, which can help to reduce inflammation. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been found to improve glucose uptake and insulin sensitivity in cells, which can help to improve glycemic control in diabetic patients.
実験室実験の利点と制限
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of experimental conditions. However, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312. One area of research could be to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to study its potential use in treating inflammatory bowel disease. Additionally, more studies are needed to understand the exact mechanism of action of 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 and to determine its safety and efficacy in vivo.
合成法
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 can be synthesized using a multistep process. The first step involves the reaction of 3-chlorobenzyl chloride with sodium sulfide to form 3-chlorobenzyl sulfide. The second step involves the reaction of 3-chlorobenzyl sulfide with 2-amino-4,6-dimethylquinazoline in the presence of a base to form 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312.
科学的研究の応用
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline 2312 has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-[(3-Chlorobenzyl)thio]-4,6-dimethylquinazoline |
|---|---|
分子式 |
C17H15ClN2S |
分子量 |
314.8 g/mol |
IUPAC名 |
2-[(3-chlorophenyl)methylsulfanyl]-4,6-dimethylquinazoline |
InChI |
InChI=1S/C17H15ClN2S/c1-11-6-7-16-15(8-11)12(2)19-17(20-16)21-10-13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3 |
InChIキー |
UJZCZBHZIQUWOW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)SCC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)
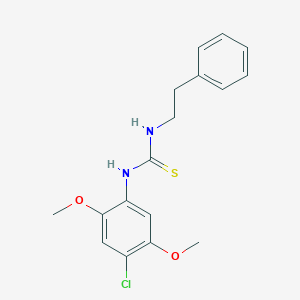
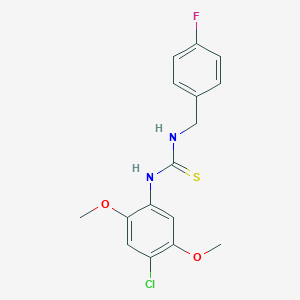
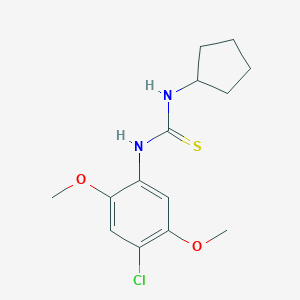
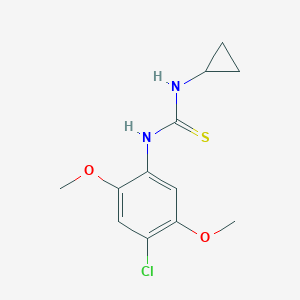
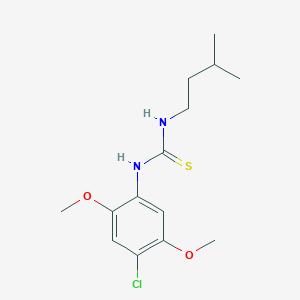
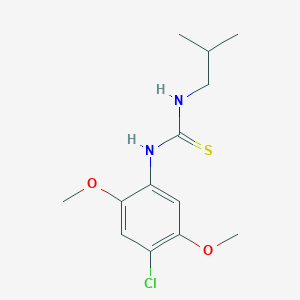
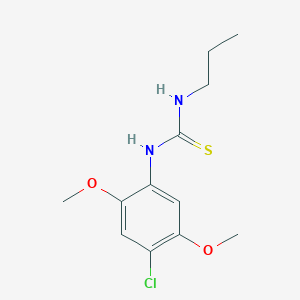
![Ethyl 1-[(2,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216468.png)
![Ethyl 1-[(2,4-dimethoxyanilino)carbothioyl]-4-piperidinecarboxylate](/img/structure/B216469.png)
![Ethyl 1-{[4-(ethoxycarbonyl)anilino]carbothioyl}-4-piperidinecarboxylate](/img/structure/B216470.png)
